(4-(((6-环丙基嘧啶-4-基)氧)甲基)哌啶-1-基)(2-甲基噻唑-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

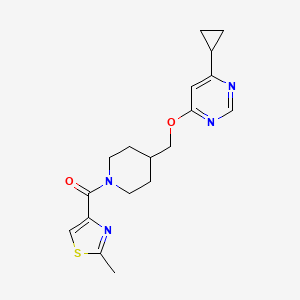

(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.

BenchChem offers high-quality (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

该化合物的结构表明其可能具有抗菌活性。 一项研究描述了 N-取代的 6-氟-3-(哌啶-4-基)-1,2-苯并恶唑衍生物的合成路线,其中包括我们感兴趣的化合物 。 尽管大多数衍生物没有表现出明显的抗菌作用,但一种化合物在 50 μg/孔的浓度下对金黄色葡萄球菌 (MTCC 3160) 显示出活性。

阿尔茨海默病治疗

与我们的化合物相关的 N-苄基哌啶苯并异噁唑衍生物可以选择性抑制乙酰胆碱酯酶 (AChE)。 这些抑制剂用于阿尔茨海默病的治疗 .

药物设计和优化

鉴于其结构特征,科学家可以修改这种化合物以增强其药代动力学、生物利用度和治疗效果。

有关更多信息,您可以参考原始研究文章 。 如果您需要更多细节或其他应用,请随时提问! 😊

生物活性

The compound (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule with potential therapeutic applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, including:

- Piperidine ring : Known for its role in various pharmacological activities.

- Cyclopropylpyrimidine moiety : Imparts specific biological interactions.

- Thiazole group : Often associated with antimicrobial and anticancer properties.

The molecular formula is C18H23N5O2 with a molecular weight of approximately 341.415 g/mol .

Biological Activity

Research indicates that compounds similar to this one exhibit a variety of biological activities, including:

- Anticancer properties : Compounds with similar structures have shown efficacy in inhibiting tumor growth.

- Antimicrobial effects : The thiazole component is linked to activity against various bacterial strains.

- Enzyme inhibition : Potential as inhibitors for enzymes such as acetylcholinesterase and urease .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells; potential for chemotherapy adjunct. |

| Antimicrobial | Effective against bacteria like Salmonella typhi and Bacillus subtilis. |

| Enzyme Inhibition | Strong inhibitors of acetylcholinesterase and urease; implications for neurodegenerative diseases and urea cycle disorders. |

The mechanism through which (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone exerts its effects is likely multifaceted:

- Target Interaction : The compound may bind to specific receptors or enzymes, altering their activity.

- Signal Transduction Pathways : It may influence pathways critical for cell survival and proliferation, particularly in cancer cells.

- Structure-Activity Relationships (SAR) : Studies suggest that modifications in the structure can significantly impact biological efficacy, guiding further drug development .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of structurally similar compounds, revealing that derivatives with the piperidine core exhibited significant cytotoxicity against various cancer cell lines. The presence of the pyrimidine ring enhanced this effect, suggesting a synergistic interaction .

Case Study 2: Antimicrobial Activity

In another investigation, several derivatives were screened for their antimicrobial properties. The results indicated that compounds featuring the thiazole moiety displayed moderate to strong activity against Salmonella typhi, highlighting the importance of this functional group in enhancing antibacterial efficacy .

Synthesis and Development

The synthesis of (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common methods include:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of the cyclopropyl and thiazole groups via nucleophilic substitutions or coupling reactions.

- Final modifications to ensure desired biological activity .

属性

IUPAC Name |

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-12-21-16(10-25-12)18(23)22-6-4-13(5-7-22)9-24-17-8-15(14-2-3-14)19-11-20-17/h8,10-11,13-14H,2-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFCOVZLJLQMPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。